GPP 78 Hydrochloride: A Comprehensive Technical Guide for Researchers
GPP 78 Hydrochloride: A Comprehensive Technical Guide for Researchers
Introduction
GPP 78 hydrochloride is a potent and specific small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] Its ability to deplete cellular NAD+ levels makes it a valuable tool for investigating the roles of NAD+ in various cellular processes, including metabolism, signaling, and DNA repair. This guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental applications, and synthesis of GPP 78 hydrochloride for researchers, scientists, and drug development professionals.
Chemical Properties and Structure
GPP 78 hydrochloride, with the chemical name N-[1,1'-Biphenyl]-2-yl-4-(3-pyridinyl)-1H,1,2,3-triazole-1-octanamide hydrochloride, possesses a distinct molecular architecture that underpins its potent inhibitory activity. The molecule's structure is characterized by a biphenyl group, a triazole ring linked to a pyridine moiety, and an octanamide chain.
Chemical Structure:
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Systematic Name: N-[1,1'-Biphenyl]-2-yl-4-(3-pyridinyl)-1H,1,2,3-triazole-1-octanamide hydrochloride
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Molecular Formula: C₂₇H₂₉N₅O·HCl
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Molecular Weight: 476.01 g/mol [2]
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CAS Number: 1202580-59-3 (free base)[1]
Physicochemical Properties:
| Property | Value | Source |
| Appearance | White solid | [2] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble in DMSO and water | [1] |
| Storage | Store at -20°C | [1][2] |
Mechanism of Action: Potent NAMPT Inhibition and its Consequences
GPP 78 hydrochloride exerts its biological effects through the potent and specific inhibition of NAMPT.[1] NAMPT is a crucial enzyme in the NAD+ salvage pathway, which recycles nicotinamide back into NAD+. By inhibiting NAMPT, GPP 78 hydrochloride effectively cuts off this primary route of NAD+ production in many cell types, leading to a rapid depletion of the intracellular NAD+ pool.
The depletion of NAD+ has profound downstream consequences, impacting a multitude of cellular processes that are dependent on this vital coenzyme. These include:
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Inhibition of NAD+-Dependent Enzymes: The reduced availability of NAD+ directly impairs the activity of NAD+-dependent enzymes such as sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs).[3] SIRT1, a key regulator of metabolism and stress responses, requires NAD+ for its deacetylase activity. PARPs are critical for DNA repair and their function is also NAD+-dependent.
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Induction of Autophagy: Treatment of cells with GPP 78 hydrochloride has been shown to induce autophagy, a cellular process of self-digestion that is activated under conditions of stress, such as nutrient deprivation.[1] The link between NAD+ depletion and autophagy is an active area of research.
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Cytotoxicity in Cancer Cells: Due to their high metabolic rate and reliance on NAD+ for energy production and proliferation, many cancer cell lines are particularly sensitive to NAMPT inhibition. GPP 78 hydrochloride has demonstrated potent cytotoxic effects in various cancer cell lines, notably in neuroblastoma cells.[1]
The following diagram illustrates the signaling pathway affected by GPP 78 hydrochloride:
Caption: Mechanism of action of GPP 78 hydrochloride.
Experimental Protocols
The potent and specific nature of GPP 78 hydrochloride makes it a valuable tool for a variety of in vitro and in vivo studies. Below are detailed protocols for assessing the key biological effects of this inhibitor.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of GPP 78 hydrochloride on a chosen cell line.
Materials:
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GPP 78 hydrochloride stock solution (dissolved in DMSO or water)
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Chosen cell line (e.g., SH-SY5Y neuroblastoma cells)
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Complete cell culture medium
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96-well plates
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Multichannel pipette
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Plate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
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Compound Treatment: Prepare serial dilutions of GPP 78 hydrochloride in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO or water as the highest GPP 78 hydrochloride concentration).
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Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
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Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value.
The following diagram outlines the experimental workflow for the MTT assay:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Synthesis of GPP 78 Hydrochloride
GPP 78 was originally synthesized via a copper-catalyzed [3 + 2] cycloaddition, a "click chemistry" approach, which allows for the efficient and specific formation of the triazole ring.[4] This method is highly valued in medicinal chemistry for its reliability and the ability to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies.
The general synthetic strategy involves the reaction of an azide-containing precursor with an alkyne-containing precursor in the presence of a copper(I) catalyst. For GPP 78, this would involve the coupling of an appropriate biphenyl-octanamide azide with 3-ethynylpyridine. The resulting triazole is then converted to its hydrochloride salt.
Applications in Research and Drug Development
The potent and specific inhibition of NAMPT by GPP 78 hydrochloride makes it a valuable tool for a range of research applications:
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Cancer Biology: Investigating the role of NAD+ metabolism in cancer cell proliferation, survival, and resistance to therapy.[1] Its potent cytotoxicity against various cancer cell lines makes it a lead compound for the development of novel anticancer agents.
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Neurobiology: Studying the involvement of NAD+ in neuronal function, neurodegeneration, and the cellular response to neuronal injury. The induction of autophagy in neuroblastoma cells by GPP 78 suggests its potential for exploring the interplay between metabolism and protein quality control in neurons.[1]
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Metabolic Disorders: Elucidating the role of the NAD+ salvage pathway in metabolic diseases such as obesity and type 2 diabetes.
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Inflammation and Immunology: Investigating the link between NAD+ metabolism and inflammatory processes. NAMPT inhibitors have shown promise in animal models of inflammatory diseases.[5]
Conclusion
GPP 78 hydrochloride is a powerful and selective NAMPT inhibitor that serves as an indispensable tool for researchers exploring the multifaceted roles of NAD+ in health and disease. Its well-defined chemical structure, potent mechanism of action, and demonstrated biological effects in various experimental systems provide a solid foundation for its use in fundamental research and as a starting point for the development of novel therapeutic agents targeting NAD+ metabolism. This guide provides the essential technical information for scientists to effectively utilize GPP 78 hydrochloride in their research endeavors.
References
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Colombano, G., Travelli, C., Galli, U., Caldarelli, A., Chini, M. G., Canonico, P. L., Sorba, G., Bifulco, G., Tron, G. C., & Genazzani, A. A. (2010). A novel potent nicotinamide phosphoribosyltransferase inhibitor synthesized via click chemistry. Journal of Medicinal Chemistry, 53(2), 616–623. [Link][4]
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Esposito, E., Impellizzeri, D., Mazzon, E., Paterniti, I., & Cuzzocrea, S. (2012). The NAMPT inhibitor FK866 reverts the damage in spinal cord injury. Journal of Neuroinflammation, 9, 66. [Link]
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Bai, P., Cantó, C., Oudart, H., Brunyánszki, A., Cen, Y., Thomas, C., ... & Auwerx, J. (2011). PARP-1 inhibition increases mitochondrial metabolism through SIRT1 activation. Cell metabolism, 13(4), 461-468. [Link][3][6]
Sources
- 1. GPP 78 hydrochloride | TargetMol [targetmol.com]
- 2. apexbt.com [apexbt.com]
- 3. PARP-1 inhibition increases mitochondrial metabolism through SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel potent nicotinamide phosphoribosyltransferase inhibitor synthesized via click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The NAMPT inhibitor FK866 reverts the damage in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP-1 inhibition increases mitochondrial metabolism through SIRT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
